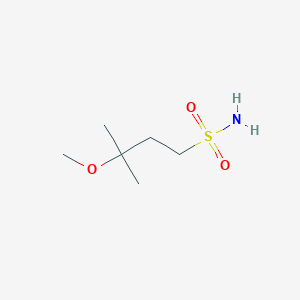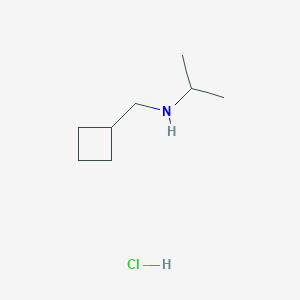
dimethenamid OXA
Vue d'ensemble
Description
Dimethenamid OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,4-dimethylthiophen-3-yl) (1-methoxypropan-2-yl)amino group at position 2. It is a metabolite of the herbicide dimethenamid . It has a role as a marine xenobiotic metabolite . It is a member of thiophenes, a monocarboxylic acid, an ether, and an aromatic amide .
Molecular Structure Analysis
The molecular formula of dimethenamid OXA is C12H17NO4S . The InChI representation is InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) . The Canonical SMILES representation is CC1=CSC(=C1N(C©COC)C(=O)C(=O)O)C .
Applications De Recherche Scientifique
Detection in Natural Water
Dimethenamid OXA, along with other herbicides, has been studied for its presence in natural water sources. Methods have been developed to detect these herbicides and their degradates, including oxanilic acid (OXA), in surface water samples. These methods are critical for monitoring environmental contamination and understanding the transport and persistence of such chemicals in aquatic ecosystems (Zimmerman et al., 2002).
Analytical Method Development
The development of high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods has enabled the analysis of dimethenamid OXA and other herbicide degradation compounds in water. This advancement facilitates more accurate and sensitive detection, contributing to environmental monitoring and herbicide regulation efforts (Lee et al., 2001).
Soil Microcosm Studies
Research on the dissipation of dimethenamid under anaerobic conditions in flooded soil microcosms helps in understanding the herbicide's behavior under different environmental conditions. Such studies are crucial for evaluating the environmental impact of dimethenamid usage in agricultural practices (Crawford et al., 2002).
Interaction with Free Chlorine
Investigations into how dimethenamid interacts with free chlorine in water treatment processes are essential for understanding its transformation and potential formation of disinfection byproducts. This knowledge is vital for ensuring the safety of drinking water and effectively managing water treatment processes (Sivey et al., 2010).
Agricultural Applications
Studies have also focused on the application of dimethenamid in agriculture, such as its use as a pre-transplant herbicide in cole crops and its efficacy and safety for crops (Sikkema et al., 2007). Additionally, its combination with other herbicides for weed management in crops like dry beans has been explored, contributing to effective and environmentally sound agricultural practices (Soltani et al., 2007).
Photodegradation Studies
Research on the photodegradation of dimethenamid-P in water, involving catalysts like TiO2 under UV light, provides insights into its environmental fate and degradation pathways. Such studies are crucial for environmental risk assessments and developing strategies to mitigate the impact of herbicide residues (Glavaški et al., 2016).
Regulatory Reviews
The evaluation of confirmatory data and risk assessments for dimethenamid-P under various regulatory frameworks ensures the safe and responsible use of this substance in agricultural practices. These reviews help in establishing maximum residue levels and understanding the compound's environmental and health impact (Anastassiadou et al., 2019).
Safety And Hazards
Adverse health effects from exposure to dimethenamid have not been reported in humans but have been reported in animal toxicity studies. Adverse effects in animal studies include impacts on the liver, changes in body weights in both young and adult animals, and impacts on the female reproductive system .
Propriétés
IUPAC Name |
2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCASTVMCEOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037530 | |
| Record name | Dimethenamid OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethenamid OXA | |
CAS RN |
380412-59-9 | |
| Record name | Dimethenamid OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)




